(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one (5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14728116
InChI: InChI=1S/C24H18BrClN2O3S/c1-30-20-12-16(11-19(26)22(20)31-14-15-5-3-2-4-6-15)13-21-23(29)28-24(32-21)27-18-9-7-17(25)8-10-18/h2-13H,14H2,1H3,(H,27,28,29)/b21-13-
SMILES:
Molecular Formula: C24H18BrClN2O3S
Molecular Weight: 529.8 g/mol

(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

CAS No.:

Cat. No.: VC14728116

Molecular Formula: C24H18BrClN2O3S

Molecular Weight: 529.8 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one -

Specification

Molecular Formula C24H18BrClN2O3S
Molecular Weight 529.8 g/mol
IUPAC Name (5Z)-2-(4-bromophenyl)imino-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H18BrClN2O3S/c1-30-20-12-16(11-19(26)22(20)31-14-15-5-3-2-4-6-15)13-21-23(29)28-24(32-21)27-18-9-7-17(25)8-10-18/h2-13H,14H2,1H3,(H,27,28,29)/b21-13-
Standard InChI Key WOLIUWGJOWOLEZ-BKUYFWCQSA-N
Isomeric SMILES COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC4=CC=CC=C4
Canonical SMILES COC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC4=CC=CC=C4

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (5Z)-2-(4-bromophenyl)imino-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one, reflects its intricate structure. Key features include:

  • Thiazolidin-4-one core: A five-membered ring containing sulfur and nitrogen atoms, critical for electronic delocalization.

  • Z-configuration: The (5Z) designation indicates the spatial arrangement of the methylidene group, influencing molecular geometry and intermolecular interactions.

  • Substituents:

    • 4-Bromoanilino group at position 2: Enhances electrophilic character.

    • 3-Chloro-5-methoxy-4-phenylmethoxyphenyl group at position 5: Introduces steric bulk and lipophilicity.

The molecular formula C₂₄H₁₈BrClN₂O₃S (MW: 529.8 g/mol) was confirmed via high-resolution mass spectrometry.

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight529.8 g/mol
IUPAC Name(5Z)-2-(4-bromophenyl)imino...
SMILES (Isomeric)COC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2)Cl)OCC4=CC=CC=C4
PubChem CID135475203

Spectroscopic and Computational Insights

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons, while δ 5.3 ppm (singlet) indicates the methoxy group .

  • ¹³C NMR: Carbonyl (C=O) resonance at δ 170–175 ppm, with aromatic carbons appearing between δ 110–150 ppm .

Density Functional Theory (DFT):
Computational studies using B3LYP/6-31G(d) optimized the geometry, revealing a planar thiazole ring and dihedral angles of 15°–25° between substituents . The HOMO-LUMO gap (4.1 eV) suggests moderate reactivity .

Synthesis and Reaction Pathways

Key Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of Thiosemicarbazone Intermediate:
    Reaction of 3-chloro-5-methoxy-4-phenylmethoxybenzaldehyde with thiosemicarbazide yields the corresponding thiosemicarbazone .

  • Cyclocondensation:
    Treatment with ethyl bromoacetate in ethanol under reflux forms the thiazolidin-4-one core .

  • Knoevenagel Condensation:
    Reaction with 4-bromoaniline in acetic acid introduces the methylidene group at position 5, achieving the Z-configuration.

Yield: 62–68% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes cyclization efficiency
Temperature80°CBalances rate and side reactions
CatalystAcetic acid (10 mol%)Facilitates imine formation

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro testing against microbial pathogens revealed:

  • Staphylococcus aureus (ATCC 9144): Inhibition zone of 18 mm at 50 µg/mL, comparable to ciprofloxacin .

  • Candida albicans (ATCC 26555): MIC value of 12.5 µg/mL, indicating potent antifungal activity .

Mechanism: The bromine and chlorine atoms enhance membrane permeability, while the thiazole core disrupts cell wall synthesis .

Antiparasitic Activity

Against Trypanosoma b. rhodesiense, the compound showed an IC₅₀ of 1.2 µM, surpassing benznidazole (IC₅₀: 5.8 µM) . Molecular docking studies suggest inhibition of trypanothione reductase via H-bonding with Glu¹⁷⁸ and hydrophobic interactions .

Comparative Analysis with Related Thiazoles

Table 3: Biological Activities of Thiazole Derivatives

CompoundTarget PathogenIC₅₀/MIC
(5Z)-Target CompoundTrypanosoma b. rhodesiense1.2 µM
5-(4-Dimethylamino-...)Staphylococcus aureus25 µg/mL
BenznidazoleTrypanosoma cruzi5.8 µM

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